REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:13]=[C:5]2[N:6]=[CH:7][C:8]([C:10]([OH:12])=O)=[CH:9][N:4]2[N:3]=1.C(Cl)(=O)C(Cl)=O.[NH2:20][C:21]([CH3:25])([CH3:24])[CH2:22][NH2:23].Cl>ClCCl.CN(C)C=O.O.C(N(CC)CC)C>[NH2:20][C:21]([CH3:25])([CH3:24])[CH2:22][NH:23][C:10]([C:8]1[CH:7]=[N:6][C:5]2[N:4]([N:3]=[C:2]([CH3:1])[CH:13]=2)[CH:9]=1)=[O:12]
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CC1=NN2C(N=CC(=C2)C(=O)O)=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
NC(CN)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred as such for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Thereafter, the mixture was stirred for 5 hours at room temperature
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
WAIT
|
Details
|
over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred as such for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture was increased to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
After washing with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydrous
|
Type
|
CONCENTRATION
|
Details
|
The product was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CNC(=O)C=1C=NC=2N(C1)N=C(C2)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |